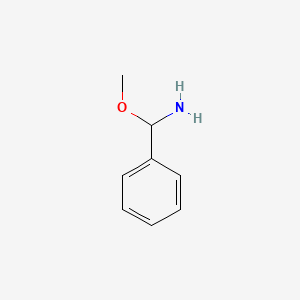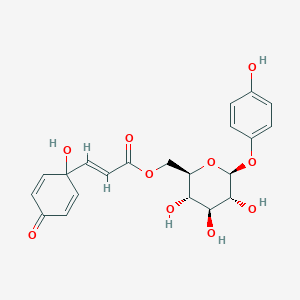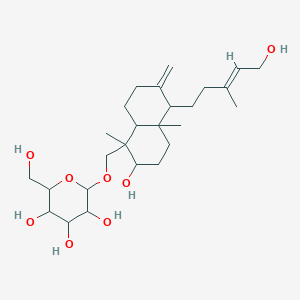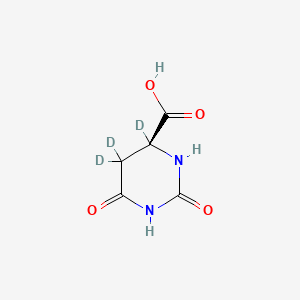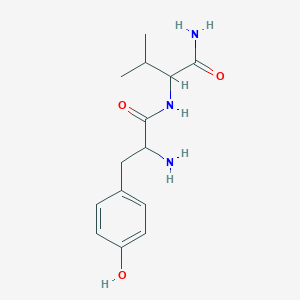
D-Tyr-val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tyrosyl-valine (D-Tyr-Val) is a dipeptide composed of D-tyrosine and valine. D-tyrosine is the D-enantiomer of the amino acid tyrosine, while valine is a branched-chain amino acid. This compound is known for its stability and resistance to enzymatic degradation, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Tyr-Val can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (valine) to the resin, followed by the addition of the N-terminal amino acid (D-tyrosine). The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
D-Tyr-Val can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
D-Tyr-Val has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in enzyme-substrate interactions and protein folding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
D-Tyr-Val exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Antimicrobial Activity: It disrupts microbial cell walls or membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-valine (L-Tyr-Val): The L-enantiomer of D-Tyr-Val, which is more common in nature.
Valyl-tyrosyl-valine (Val-Tyr-Val): A tripeptide with similar properties but different biological activities.
Uniqueness
This compound is unique due to its stability and resistance to enzymatic degradation, which makes it more suitable for certain applications compared to its L-enantiomer. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETVITBYSZOWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
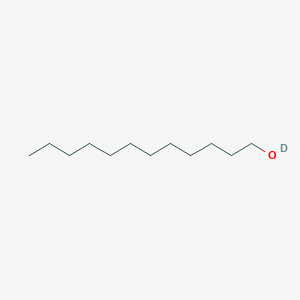
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
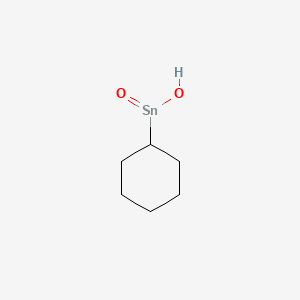
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)


![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
